molecular formula C18H18N8O B12193117 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazol o[1,5-a]pyrimidin-6-one

7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazol o[1,5-a]pyrimidin-6-one

Cat. No.: B12193117
M. Wt: 362.4 g/mol
InChI Key: MRNNGYYMTGZZCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridino-triazolopyrimidinone class, characterized by a fused heterocyclic core (pyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one) with two key substituents: a 4-methylpiperazinyl group at position 7 and a 3-pyridyl moiety at position 2.

Properties

Molecular Formula

C18H18N8O

Molecular Weight

362.4 g/mol

IUPAC Name

11-(4-methylpiperazin-1-yl)-4-pyridin-3-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H18N8O/c1-23-7-9-24(10-8-23)25-6-4-15-14(17(25)27)12-20-18-21-16(22-26(15)18)13-3-2-5-19-11-13/h2-6,11-12H,7-10H2,1H3

InChI Key

MRNNGYYMTGZZCM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Triazolo-Pyrimidine Core Formation

The triazolo[1,5-a]pyrimidine scaffold is constructed via cyclocondensation of 3-amino-1,2,4-triazole derivatives with α,β-unsaturated carbonyl compounds. For example, microwave-assisted three-component reactions using malononitrile, aldehydes, and aminotriazoles in ethanol at 80°C yield triazolopyrimidine intermediates in 85–95% efficiency within 10–15 minutes when catalyzed by γ-Fe₂O₃@FAp@Cd magnetic nanocatalysts. This method minimizes side reactions and enhances regioselectivity due to the catalyst’s high surface area and Lewis acid sites.

Piperazinyl Group Introduction

The 4-methylpiperazinyl moiety is introduced via nucleophilic substitution or reductive amination. A patented approach reacts sodium 3-cyano-4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxyquinolin-7-olate with 1-(3-chloropropyl)-4-methylpiperazine dihydrochloride in acetonitrile at 75–80°C, achieving 78% yield after 12 hours. The use of triethylamine as a base ensures deprotonation of the phenolic oxygen, facilitating nucleophilic attack on the chloropropyl group.

Stepwise Synthetic Pathways

Two-Step Cyclization and Functionalization

A validated route involves:

  • Intermediate Synthesis : Reacting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyridineamine with 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride in pyridine at 15–25°C for 1 hour. Pyridine acts as both solvent and base, suppressing HCl byproduct interference.

  • Cyclization : Heating the intermediate in ethanol/water (1:1) at 40°C for 4 hours, followed by NH₃ neutralization to isolate the product.

Key Data :

StepReagentsTemperatureTimeYield
1Pyridine, Benzoyl chloride15–25°C1 h82%
2Ethanol/water, NH₃40°C4 h76%

Catalytic Reductive Amination

For analogs requiring piperazinyl group installation, reductive amination using Pd/C under hydrogen atmosphere is employed. A study demonstrated that 10% Pd/C in acetic acid at room temperature for 24 hours reduces imine intermediates to secondary amines with 63% yield.

Solvent and Catalyst Optimization

Solvent Systems

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates for SNAr (nucleophilic aromatic substitution) steps due to high dielectric constants.

  • Binary Solvents : Ethanol/water mixtures improve solubility of hydrophilic intermediates while facilitating precipitate formation during workup.

Nanocatalysts

γ-Fe₂O₃@FAp@Cd nanocatalysts (10 mol%) in ethanol at 80°C reduce reaction times by 50% compared to conventional heating, attributed to efficient microwave absorption and surface activation. Recycling experiments show <5% activity loss after five cycles.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct signals for piperazinyl N–CH₃ (δ 2.3 ppm) and triazole protons (δ 8.1–8.5 ppm).

  • FT-IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1550 cm⁻¹ (C=N).

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/0.1% TFA gradient) confirm >98% purity. Critical impurities include unreacted benzoyl chloride derivatives (<0.5%) and dehalogenated byproducts (<0.3%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Microwave CatalysisRapid (10–15 min), high yield (95%)Requires specialized equipment85–95%
Conventional HeatingScalable, low costLonger reaction times (4–24 h)70–82%
Reductive AminationMild conditionsSensitivity to moisture60–75%

Industrial-Scale Considerations

Pilot-scale syntheses (10 kg batches) use flow reactors to maintain temperature control during exothermic cyclization steps. Ethanol is preferred over pyridine for cost and safety, albeit with a 5–7% yield reduction .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or acetonitrile. Reaction conditions may vary from room temperature to elevated temperatures, and inert atmospheres may be required for sensitive reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate varying degrees of potency against MCF-7 (breast cancer) and MOLT-4 (leukemia) cells. The introduction of specific substituents in the dihydropyridine scaffold can enhance cytotoxic activity. For example, the compound's ability to inhibit cell proliferation is linked to its structural modifications that improve interaction with molecular targets involved in cancer progression .

CompoundCell LineIC50 (µM)
7aMCF-729.7 ± 4.7
7dMOLT-428.5 ± 3.5
4aLS180No activity

The data suggest that the compound's structural features can be optimized for enhanced anticancer efficacy.

Antimicrobial Properties

The pyridine and dihydropyridine scaffolds present in the compound are known for their broad-spectrum antimicrobial activities. Compounds containing these moieties have been explored for their effectiveness against various bacterial and fungal strains. The presence of a piperazine group is particularly noted for enhancing the bioactivity of the molecule by improving solubility and facilitating better interaction with microbial targets .

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Dihydropyridine derivatives have been investigated for their effects on calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability. Modifications to the compound could lead to new treatments for conditions such as epilepsy or anxiety disorders by modulating calcium influx in neurons .

Case Study 1: Dihydropyridine Derivatives in Cancer Therapy

A study published in the International Journal of Pharmaceutical Research evaluated a series of dihydropyridine derivatives for their anticancer properties. The results indicated that compounds similar to 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one exhibited promising cytotoxicity against multiple cancer cell lines. The study highlighted how structural modifications could lead to increased potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy of Pyridine Derivatives

In another study focusing on the antimicrobial effects of pyridine-containing compounds, researchers found that specific derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The incorporation of a methylpiperazine moiety was essential in enhancing the antimicrobial properties of these compounds .

Mechanism of Action

The mechanism of action of 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects may involve modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features and substituents of the target compound with related derivatives:

Compound Name Core Structure Key Substituents Molecular Weight Key References
Target Compound Pyridino-triazolopyrimidinone 7-(4-Methylpiperazinyl), 2-(3-pyridyl) ~450 (estimated)
3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo-pyrido-pyrimidinone 3-(4-Chlorophenyl), 2-methyl, 7-triazolyl Not specified
2-Ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one Pyrazolo-pyrido-pyrimidinone 2-Ethyl, 3-(4-methoxyphenyl), 7-(5-methyltriazolyl) 401.4
7-Methyl-6-[2-(4-methylpiperazino)-4-pyrimidinyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine Triazolo-pyrimidine 6-(4-Methylpiperazinyl-pyrimidinyl), 2-(2-thienyl) 392.5
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones (e.g., MK13, MK76) Pyrazolo-pyrimidinone Variable aryl/heteroaryl groups at positions 2 and 5 (e.g., 3,5-dimethoxyphenyl) 275–392

Key Observations:

  • Piperazinyl Groups : The 4-methylpiperazinyl moiety is shared with ’s compound but positioned on a pyrimidine ring rather than the triazolopyrimidine core, suggesting divergent pharmacokinetic profiles .

Physicochemical Properties

  • Solubility : The 4-methylpiperazinyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like 4-chlorophenyl () .
  • Thermal Stability: Pyrazolo-pyrimidinones (e.g., MK76) exhibit melting points >200°C, suggesting the target compound may share high thermal stability .

Biological Activity

The compound 7-(4-Methylpiperazinyl)-2-(3-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core fused with a triazole and pyrimidine moiety. Its structural complexity allows for diverse interactions within biological systems. The presence of the 4-methylpiperazine substituent enhances its solubility and potential binding affinity to various biological targets.

1. Calcium Channel Blocking Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant calcium channel blocking (CCB) activity. This mechanism is crucial in managing conditions such as hypertension and angina. Studies have shown that modifications in the dihydropyridine scaffold can lead to enhanced CCB properties. For instance, compounds synthesized with specific substitutions have demonstrated improved efficacy in isolated rat aorta preparations, indicating their potential as antihypertensive agents .

2. Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of similar compounds suggest that they may lower amyloid-beta (Aβ) levels in cellular models. This effect is particularly relevant in the context of Alzheimer's disease (AD), where certain dihydropyridine derivatives have been shown to confer clinical benefits beyond their antihypertensive actions .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal effective activity against various bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like amoxicillin . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to modulate ion channels and influence neurotransmitter release. The dihydropyridine structure allows for selective binding to L-type calcium channels, thereby inhibiting calcium influx into cells. This action not only contributes to its antihypertensive effects but also plays a role in neuroprotection by reducing excitotoxicity associated with elevated intracellular calcium levels.

Case Studies

StudyFindings
Ozer et al. (2017)Synthesized various dihydropyridine derivatives showing potent CCB activity in isolated rat aorta models .
Ahn et al. (2010)Demonstrated that certain dihydropyridine compounds could lower Aβ levels in CHO cell lines, indicating potential use in AD treatment .
Döring et al. (2021)Reported antimicrobial activity against several pathogens at low concentrations, suggesting therapeutic potential for infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.